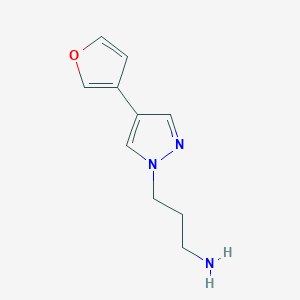
3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine
Übersicht
Beschreibung
3-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine is an intriguing compound characterized by a furan ring linked to a pyrazole, which is further connected to a propylamine group. This structure endows it with unique chemical properties, making it significant in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine typically involves multi-step organic synthesis:
Synthesis of 4-(furan-3-yl)-1H-pyrazole from furfuraldehyde and hydrazine.
Alkylation of the pyrazole nitrogen with 3-bromopropylamine under basic conditions to obtain the target compound.
Industrial Production Methods: While specific industrial methods are proprietary, large-scale synthesis would likely follow similar synthetic routes, optimized for yield and purity, possibly employing continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Conversion of the amine group to a nitroso or nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The furan ring can be hydrogenated to tetrahydrofuran under catalytic conditions.
Substitution: The amino group can be replaced with other functional groups through reactions with appropriate reagents such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acyl chlorides, sulfonyl chlorides, under anhydrous conditions and base catalysis.
Major Products
Oxidized derivatives (nitroso/nitro compounds).
Hydrogenated products (tetrahydrofuran derivatives).
Substituted derivatives (acylated or sulfonylated products).
Wissenschaftliche Forschungsanwendungen
3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine has diverse applications:
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Potential use in studying enzyme interactions and binding affinity due to its structural features.
Medicine: Investigation as a pharmacophore for designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Wirkmechanismus
The compound’s effects are dependent on its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels where the furan and pyrazole moieties offer binding sites.
Pathways Involved: It can modulate biochemical pathways by mimicking or inhibiting natural substrates, potentially altering signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(furan-3-yl)-1H-pyrazole: Lacks the propylamine group, impacting its reactivity and interaction with biological targets.
3-(4-phenyl-1H-pyrazol-1-yl)propan-1-amine: Substitutes furan with a phenyl group, altering aromatic character and binding properties.
Uniqueness
Hope you found this dive into 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine as fascinating as I did. Anything else you're curious about?
Eigenschaften
IUPAC Name |
3-[4-(furan-3-yl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPBNGKNRVBOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


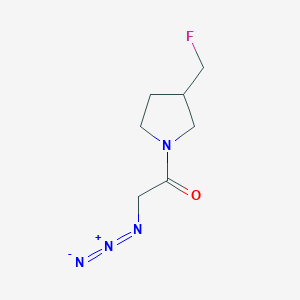
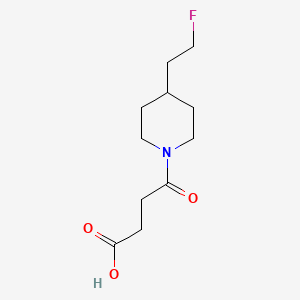
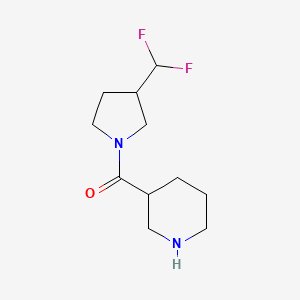

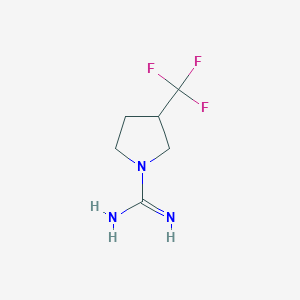
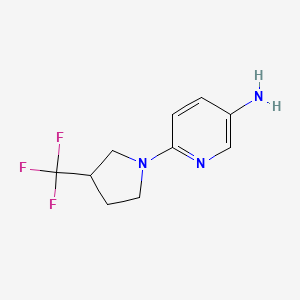
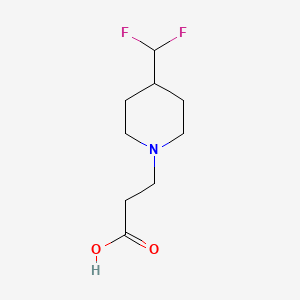
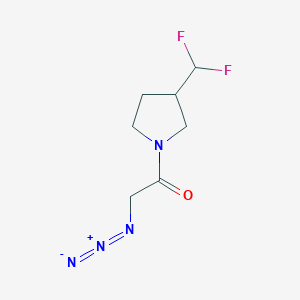
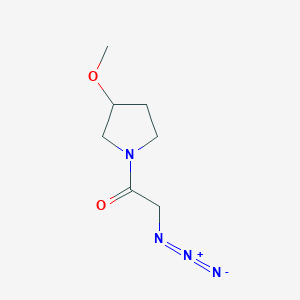
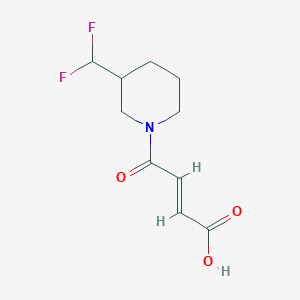
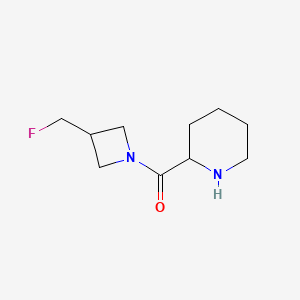

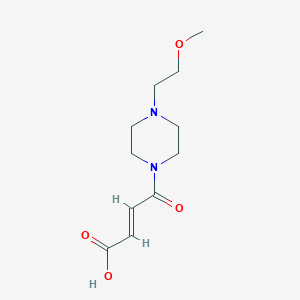
![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
